BenchChemオンラインストアへようこそ!

(1R,2S,3R)-2-amino-3-ethylcyclopentane-1-carboxylic acid

Asymmetric Synthesis Chiral Resolution Stereochemical Purity

The compound (1R,2S,3R)-2-amino-3-ethylcyclopentane-1-carboxylic acid (CAS 820236-33-7) is a chiral, non-proteinogenic beta-amino acid featuring a cyclopentane core with precisely defined (1R,2S,3R) stereochemistry and a distinctive 3-ethyl substituent. It belongs to the class of 3-alkyl-cispentacin derivatives, which serve as constrained isosteres of natural amino acids such as isoleucine and as mimics of N-acyl-(4R)-hydroxyproline in protease inhibitor design.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 820236-33-7
Cat. No. B3057524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S,3R)-2-amino-3-ethylcyclopentane-1-carboxylic acid
CAS820236-33-7
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCC1CCC(C1N)C(=O)O
InChIInChI=1S/C8H15NO2/c1-2-5-3-4-6(7(5)9)8(10)11/h5-7H,2-4,9H2,1H3,(H,10,11)/t5-,6-,7+/m1/s1
InChIKeyAUQUXVKKARTAIQ-QYNIQEEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Defining (1R,2S,3R)-2-Amino-3-ethylcyclopentane-1-carboxylic Acid (CAS 820236-33-7) as a Chiral Building Block


The compound (1R,2S,3R)-2-amino-3-ethylcyclopentane-1-carboxylic acid (CAS 820236-33-7) is a chiral, non-proteinogenic beta-amino acid featuring a cyclopentane core with precisely defined (1R,2S,3R) stereochemistry and a distinctive 3-ethyl substituent . It belongs to the class of 3-alkyl-cispentacin derivatives, which serve as constrained isosteres of natural amino acids such as isoleucine and as mimics of N-acyl-(4R)-hydroxyproline in protease inhibitor design [1]. Its molecular formula is C₈H₁₅NO₂ with a molecular weight of 157.21 g/mol, positioning it as a compact yet sterically defined building block for medicinal chemistry and peptide engineering applications .

Why Generic Substitution Fails: The Critical Role of 3-Ethyl Stereochemistry in (1R,2S,3R)-2-Amino-3-ethylcyclopentane-1-carboxylic Acid


Generic substitution within the 3-alkyl-cispentacin family is not feasible due to the direct impact of the 3-substituent on both conformational bias and biological target engagement. The conjugate addition of lithium amides to tert-butyl 3-alkylcyclopentene-1-carboxylates proceeds exclusively anti to the 3-alkyl group, meaning the stereochemical outcome at C2 is directly controlled by the substituent at C3 [1]. Consequently, the 3-ethyl group enforces a distinct ring pucker and side-chain orientation compared to 3-methyl, 3-benzyl, or unsubstituted analogs, altering the spatial presentation of the amino and carboxyl pharmacophores. This has been exploited in HCV NS3 protease inhibitors where a trisubstituted cyclopentane dicarboxylic acid moiety (incorporating a 3-substituent) successfully displaced the standard N-acyl-(4R)-hydroxyproline P2 scaffold, yielding inhibitors with Kᵢ values in the low nanomolar range [2]. Without the precise (1R,2S,3R)-3-ethyl configuration, the conformational pre-organization required for protease binding or for inducing desired peptide secondary structure breaks down.

Product-Specific Quantitative Evidence Guide: (1R,2S,3R)-2-Amino-3-ethylcyclopentane-1-carboxylic Acid vs. Closest Analogs


Stereochemical Integrity: Diastereomeric Excess (de) Achieved in Asymmetric Synthesis of 3-Ethyl-cispentacin

In the parallel kinetic resolution of tert-butyl (RS)-3-alkyl-cyclopentene-1-carboxylates, the 3-ethyl substrate yields differentially protected 3-ethyl-cispentacin derivatives with >98% de in all cases examined, directly matching the performance of 3-methyl, 3-benzyl, and other 3-alkyl substrates [1]. This demonstrates that the 3-ethyl analog can be obtained with the same excellent stereochemical fidelity as the commonly used 3-methyl-cispentacin, confirming its viability as a high-purity chiral building block.

Asymmetric Synthesis Chiral Resolution Stereochemical Purity

Conformational Constraint: Impact of 3-Ethyl Group on Cyclopentane Ring Puckering vs. 3-Methyl

The 3-ethyl substituent introduces greater steric bulk than the 3-methyl group, which is known to influence the cyclopentane ring pseudorotation pathway. In the synthesis of homochiral 3-alkyl-cispentacins, addition of the lithium dibenzylamide occurs exclusively anti to the 3-alkyl substituent for both ethyl and methyl substrates [1]. However, the larger A-value of the ethyl group (1.75 kcal/mol) compared to methyl (1.70 kcal/mol) predicts a stronger conformational bias in the 3-ethyl analog, potentially leading to a more rigid scaffold [2].

Conformational Analysis Beta-Amino Acids Peptide Foldamers

Lipophilicity Modulation: Calculated LogP of 3-Ethyl-cispentacin vs. Unsubstituted Cispentacin

The (1R,2S,3R)-2-amino-3-ethylcyclopentane-1-carboxylic acid possesses a calculated partition coefficient (clogP) of approximately -1.2, compared to approximately -1.9 for the unsubstituted cispentacin ((1R,2S)-2-aminocyclopentane-1-carboxylic acid) . This increase of ~0.7 log units reflects the lipophilicity contribution of the 3-ethyl group, which can enhance membrane permeability and binding to hydrophobic pockets when incorporated into peptide ligands.

Lipophilicity ADME Optimization Peptide Mimetics

Protease Inhibitor Scaffold Validation: Trisubstituted Cyclopentane Core as a P2 Mimic

In a series of HCV NS3 protease inhibitors, replacement of the standard N-acyl-(4R)-hydroxyproline P2 moiety with a trisubstituted cyclopentane dicarboxylic acid scaffold (bearing a 3-substituent) yielded compounds with Kᵢ values as low as 16 nM [1]. While this study evaluated a dicarboxylic acid derivative rather than the free amino acid, it demonstrates that the 3-substituted cyclopentane core—to which (1R,2S,3R)-2-amino-3-ethylcyclopentane-1-carboxylic acid serves as a direct precursor—can support low-nanomolar target binding when elaborated with appropriate P1 and P3–P4 substituents.

HCV NS3 Protease Structure-Based Drug Design Proline Mimic

Diastereomeric Control: Exclusive anti-Addition in 3-Ethyl Substrate vs. Potential syn-Addition in Lacking 3-Substituent

During the conjugate addition of lithium dibenzylamide to tert-butyl 3-alkylcyclopentene-1-carboxylates, the addition occurs exclusively anti to the 3-alkyl group for both ethyl and methyl substrates [1]. In the absence of a 3-substituent (i.e., using tert-butyl cyclopentene-1-carboxylate), the diastereoselectivity drops significantly, yielding a mixture of cis and trans products. The 3-ethyl substituent thus provides essential facial selectivity, enabling predictable access to the desired cis (cispentacin-type) configuration.

Diastereoselectivity Asymmetric Lithiation Synthetic Methodology

Molecular Weight Advantage: Same Core Size with Increased Functional Group Density vs. Cyclohexane Analogs

With a molecular weight of 157.21 g/mol, (1R,2S,3R)-2-amino-3-ethylcyclopentane-1-carboxylic acid remains within the optimal fragment-like space (MW < 250) while offering the structural complexity of three stereogenic centers and a lipophilic ethyl group . By comparison, the analogous cyclohexane-based gabapentin scaffold, 1-(aminomethyl)cyclohexaneacetic acid (MW 171.24 g/mol), has a higher MW and only one stereocenter, offering less three-dimensional diversity despite its larger ring size [1].

Lead-Likeness Fragment-Based Drug Discovery Physicochemical Properties

Optimal Application Scenarios for Procuring (1R,2S,3R)-2-Amino-3-ethylcyclopentane-1-carboxylic Acid


Constrained Peptide Foldamer Construction Requiring a Lipophilic Isoleucine Isostere

When designing beta-peptide foldamers that require a conformationally locked residue with isoleucine-like lipophilicity, (1R,2S,3R)-2-amino-3-ethylcyclopentane-1-carboxylic acid serves as an ideal building block. Its clogP of ~-1.2 provides enhanced hydrophobicity over unsubstituted cispentacin (clogP ~-1.9) , while the rigid cyclopentane framework enforces a specific backbone dihedral angle that promotes predictable helical or sheet secondary structures. This contrasts with flexible acyclic beta-amino acids such as beta-leucine, which sample multiple conformations and dilute the desired folding pattern.

P2 Fragment Replacement in Antiviral Protease Inhibitor Lead Optimization

For programs targeting HCV NS3 protease or related serine proteases, the compound provides a validated entry point into the trisubstituted cyclopentane P2 scaffold class. The anti-addition stereochemical control conferred by the 3-ethyl group during synthesis [1] enables efficient production of the cis-configured core, which has been shown to yield potent inhibitors (Kᵢ ≈ 16 nM) when elaborated with P1 and P3–P4 capping groups [2]. This makes it a strategically important intermediate for medicinal chemistry teams seeking to replace the conventional N-acyl-(4R)-hydroxyproline P2 motif.

Chiral Ligand Synthesis for Asymmetric Catalysis Requiring High Diastereomeric Purity

The compound's demonstrated ability to be synthesized with >98% de via parallel kinetic resolution [1] makes it suitable for applications demanding exceptional stereochemical fidelity, such as the preparation of chiral organocatalysts or transition metal ligands. The presence of both amino and carboxylic acid functional groups on a rigid, enantiopure scaffold allows for modular derivatization, while the ethyl substituent provides steric tuning distinct from the common 3-methyl or 3-benzyl variants.

Physicochemical Property Modulation in CNS Penetrant Peptide Mimetics

Given its compact size (MW 157.21 g/mol) and increased lipophilicity relative to polar beta-amino acids, this compound is well-suited for CNS drug discovery programs where balancing permeability and solubility is critical . The 3-ethyl group contributes ~0.7 log units of lipophilicity without adding excessive molecular weight or rotatable bonds, potentially enhancing blood-brain barrier penetration when incorporated into cyclic peptide or peptidomimetic frameworks, relative to more hydrophilic unsubstituted cispentacin analogs.

Quote Request

Request a Quote for (1R,2S,3R)-2-amino-3-ethylcyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.